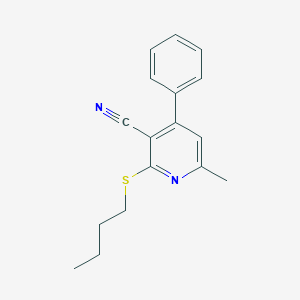
N'-cyclohexylidene-4-biphenylcarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylidene-4-biphenylcarbohydrazide, commonly known as CHBC, is a chemical compound that has been widely studied for its potential applications in various fields of science. CHBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of hydrazine and biphenyl, and its molecular formula is C20H20N2O.
作用機序
The mechanism of action of CHBC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, CHBC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, CHBC may help to reduce inflammation and pain.
Biochemical and Physiological Effects
CHBC has been shown to possess a range of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. In addition, CHBC has been shown to possess neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using CHBC in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of using CHBC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on CHBC. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for CHBC, as well as its long-term safety and efficacy. In addition, more research is needed to fully understand the mechanism of action of CHBC and its potential applications in other fields of science, such as cancer research and antimicrobial therapy.
Conclusion
In conclusion, CHBC is a chemical compound that has been widely studied for its potential applications in various fields of science. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, as well as antioxidant and neuroprotective properties. While there are some limitations to using CHBC in lab experiments, it remains a promising candidate for further research and development.
合成法
The synthesis of CHBC involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting cyclohexanone hydrazone with 4-biphenylcarboxylic acid chloride. The product obtained is then cyclized to form CHBC. The overall reaction can be represented as follows:
科学的研究の応用
CHBC has been studied extensively for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, CHBC has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
製品名 |
N'-cyclohexylidene-4-biphenylcarbohydrazide |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
N-(cyclohexylideneamino)-4-phenylbenzamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22) |
InChIキー |
DKVAIHVEASSZJC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
正規SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



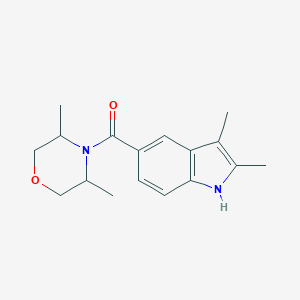
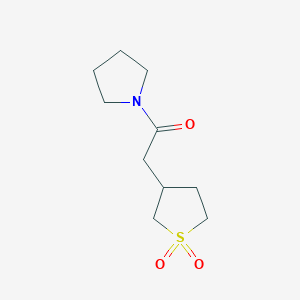
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
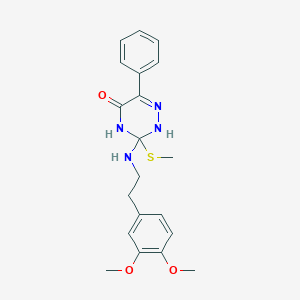


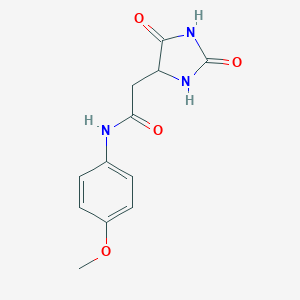
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

